3-(3,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-chromen-7-yl dimethylcarbamate

Beschreibung

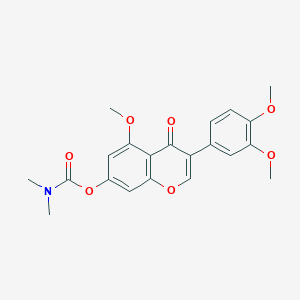

This compound belongs to the chromen-4-one family, characterized by a bicyclic core structure with a ketone group at position 2. Key substituents include a 3,4-dimethoxyphenyl group at position 3, a methoxy group at position 5, and a dimethylcarbamate ester at position 3.

Eigenschaften

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-5-methoxy-4-oxochromen-7-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO7/c1-22(2)21(24)29-13-9-17(27-5)19-18(10-13)28-11-14(20(19)23)12-6-7-15(25-3)16(8-12)26-4/h6-11H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXYPGJFJBWKBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=C(C(=C1)OC)C(=O)C(=CO2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-chromen-7-yl dimethylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the methoxy and dimethoxyphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.

Attachment of the dimethylcarbamate moiety: This step involves the reaction of the chromen-4-one derivative with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-chromen-7-yl dimethylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The methoxy and dimethoxyphenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Activity

Recoflavone has been studied for its potential anti-cancer properties. A notable study demonstrated that Recoflavone exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action involves the induction of apoptosis and inhibition of cell migration and invasion, particularly in breast cancer models such as MDA-MB-231 cells.

Case Study:

A recent investigation highlighted that Recoflavone inhibited tumor necrosis factor alpha (TNFα)-induced motility and F-actin formation in MDA-MB-231 cells, suggesting its potential as a chemopreventive agent against invasive breast cancer. The study also indicated that Recoflavone could downregulate matrix metalloproteinases (MMP2 and MMP9), which are crucial for cancer metastasis .

| Cell Line | Effect of Recoflavone | Mechanism |

|---|---|---|

| MDA-MB-231 | Inhibition of cell motility | Downregulation of TNFα-induced signaling |

| Various cancer lines | Induction of apoptosis | Activation of apoptotic pathways |

Anti-Inflammatory Properties

In addition to its anti-cancer effects, Recoflavone has shown promise in treating inflammatory conditions. Clinical trials have investigated its efficacy in managing acute gastritis and dry eye syndrome.

Clinical Applications:

- Acute Gastritis : Recoflavone has been evaluated for its ability to reduce inflammation and promote healing in gastric tissues.

- Dry Eye Syndrome : Its anti-inflammatory properties may help alleviate symptoms associated with this condition by reducing ocular surface inflammation .

| Condition | Application of Recoflavone | Outcome |

|---|---|---|

| Acute Gastritis | Reduces inflammation | Promotes gastric mucosal healing |

| Dry Eye Syndrome | Alleviates symptoms | Reduces ocular surface inflammation |

Wirkmechanismus

The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in the Chromenone and Flavonoid Families

The compound shares structural motifs with chromenones and flavonoids, particularly in its core bicyclic system. For example:

- Curcumin analogs (e.g., (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e)) feature similar dimethoxyphenyl groups linked to a cyclopentanone core. These analogs exhibit strong antioxidant activity (IC₅₀ values < 10 μM in DPPH assays) and tyrosinase inhibition (up to 80% at 100 μM), attributed to electron-donating methoxy groups enhancing radical scavenging .

Table 1: Structural and Functional Comparison

Carbamate-Containing Derivatives

The dimethylcarbamate group in the target compound distinguishes it from simpler methylcarbamates like XMC (3,5-dimethylphenyl methylcarbamate), a pesticide that inhibits acetylcholinesterase. Carbamates generally act as reversible enzyme inhibitors, with substituents affecting potency and selectivity. For instance:

- Methiocarb (3,5-dimethyl-4-(methylthio)phenyl methylcarbamate) incorporates a methylthio group, enhancing its pesticidal activity but increasing mammalian toxicity .

- The target compound’s dimethylcarbamate may offer improved metabolic stability compared to methylcarbamates, as bulkier alkyl groups often reduce hydrolysis rates .

Biologische Aktivität

The compound 3-(3,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-chromen-7-yl dimethylcarbamate is a member of the chromone family and has garnered attention due to its potential biological activities. Chromones are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article aims to provide an in-depth analysis of the biological activity of this specific compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chromone backbone with methoxy and dimethylcarbamate substituents, which are believed to contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds related to chromones exhibit significant antioxidant properties. For instance, studies have shown that chromone derivatives can scavenge free radicals effectively, thereby reducing oxidative stress in cells. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Anti-inflammatory Effects

Chromones have been reported to inhibit various inflammatory pathways. For example, a study demonstrated that certain chromone derivatives could suppress the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition suggests a potential use for these compounds in treating inflammatory diseases.

Anticancer Properties

The anticancer potential of chromone derivatives has been a significant area of research. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |

| A549 (Lung Cancer) | 12.5 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical Cancer) | 18.0 | Inhibition of DNA synthesis |

These findings suggest that the compound may interfere with critical cellular processes involved in cancer progression.

Study on Cytotoxicity

A recent study evaluated the cytotoxic effects of various chromone derivatives, including this compound. The results indicated that this compound significantly inhibited cell proliferation in MCF-7 cells through the activation of caspase pathways, leading to apoptosis.

In Vivo Studies

In vivo studies using animal models have also been conducted to assess the anti-inflammatory properties of this compound. Administration of the compound resulted in a marked reduction in paw edema in rats subjected to carrageenan-induced inflammation. This effect was accompanied by decreased levels of inflammatory markers such as COX-2 and iNOS.

Molecular Docking Studies

Molecular docking studies have been employed to understand the interactions between this compound and its biological targets. The docking results indicate strong binding affinities with key enzymes involved in inflammation and cancer progression:

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| COX-2 | -9.5 |

| BACE1 | -8.8 |

| AChE | -7.6 |

These interactions suggest that the compound could be a promising lead for drug development targeting these pathways.

Q & A

Basic: What spectroscopic techniques are most effective for confirming the structure of this compound?

Answer:

The structural confirmation of this chromen-derived compound requires a combination of 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) . The methoxy and carbamate groups produce distinct splitting patterns in NMR spectra, while HRMS validates the molecular formula. For example, the methoxy protons (δ 3.7–3.9 ppm) and carbonyl signals (δ 170–175 ppm for the carbamate) are critical markers. Purity should be confirmed via HPLC with a C18 column and UV detection at 254 nm, as demonstrated in studies of analogous chromenones . Cross-referencing spectral data with computational predictions (e.g., density functional theory for NMR shifts) can resolve ambiguities.

Basic: What safety protocols are essential when handling this compound in a laboratory?

Answer:

Due to the carbamate moiety (a known toxicophore in pesticides), researchers must prioritize:

- PPE : Gloves, lab coats, and goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis or handling of powders to avoid inhalation.

- Waste disposal : Segregate chemical waste according to institutional guidelines for carbamate derivatives.

Safety training (e.g., 100% compliance with written exams on hazardous material handling) is mandatory, as outlined in laboratory safety frameworks .

Advanced: How can computational methods optimize the synthesis pathway for this compound?

Answer:

Quantum chemical calculations (e.g., DFT-based reaction path searches ) can predict transition states and intermediates, narrowing down viable synthetic routes. For instance, ICReDD’s methodology combines computational screening of reaction conditions (solvent, catalyst) with iterative experimental feedback to minimize trial-and-error approaches . Key parameters to model include the steric effects of the 3,4-dimethoxyphenyl group and the carbamate’s electrophilicity.

Advanced: How can researchers resolve contradictions in spectral data across studies?

Answer:

Discrepancies in NMR or MS data often arise from solvent effects , tautomerism , or impurities. To address this:

- Perform variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism in the chromen-4-one core).

- Compare experimental data with computational predictions (e.g., ACD/Labs or Gaussian NMR simulations).

- Validate purity via 2D NMR (COSY, HSQC) and elemental analysis, as applied to structurally similar flavonoids .

Basic: What purification challenges are associated with this compound, and how can they be mitigated?

Answer:

The compound’s low solubility in polar solvents and tendency to form aggregates complicate purification. Recommended strategies:

- Use gradient elution in column chromatography (silica gel, hexane/ethyl acetate → dichloromethane/methanol).

- Optimize recrystallization using mixed solvents (e.g., ethanol/water) to enhance crystal yield.

- Monitor purity at each step via TLC with UV visualization, as described for analogous chromenones .

Advanced: What mechanistic insights explain the reactivity of the carbamate group under basic conditions?

Answer:

The dimethylcarbamate group undergoes nucleophilic acyl substitution in basic media. Kinetic studies (e.g., pH-rate profiling) and isotopic labeling (18O) can track hydrolysis pathways. Computational modeling of the transition state (using software like Gaussian) helps identify stabilizing interactions, such as hydrogen bonding between the carbamate carbonyl and adjacent methoxy groups .

Basic: How can researchers ensure batch-to-batch consistency in academic-scale synthesis?

Answer:

- Standardize reaction parameters (temperature, stoichiometry) using process control software (e.g., LabVIEW).

- Implement in-line FTIR to monitor reaction progress in real time.

- Validate consistency via HPLC retention time and melting point comparisons, as applied to structurally related compounds .

Advanced: How do electronic effects of substituents influence the compound’s photophysical properties?

Answer:

The electron-donating methoxy groups enhance charge-transfer transitions in the chromenone core. Time-dependent DFT (TD-DFT) simulations can predict UV-Vis absorption maxima, while experimental validation via fluorescence spectroscopy quantifies quantum yields. Substituent effects are further analyzed using Hammett σ constants to correlate structure with optical properties .

Basic: What documented synthetic routes exist for analogous chromen-carbamate derivatives?

Answer:

Key routes include:

- Pechmann condensation for the chromenone core, followed by carbamate esterification via coupling reagents (e.g., DCC/DMAP).

- Ultrasound-assisted synthesis to reduce reaction time and improve yields, as reported for similar methoxy-substituted chromenones .

Advanced: How can interdisciplinary approaches enhance the study of this compound’s biological interactions?

Answer:

Combine molecular docking (to predict protein binding) with surface plasmon resonance (SPR) for affinity measurements. For example, the ICReDD framework integrates computational binding simulations with high-throughput screening to identify potential targets, such as acetylcholinesterase (relevant to carbamate bioactivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.